molecular formula C9H8N4O2 B052454 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole CAS No. 119192-09-5

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

Cat. No.: B052454
CAS No.: 119192-09-5
M. Wt: 204.19 g/mol
InChI Key: NVRYCUYVBBCXHT-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole is a triazole derivative characterized by a 1,2,4-triazole ring substituted with a 4-nitrophenylmethyl group. This compound and its analogues have garnered interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The nitro group enhances electron-withdrawing properties, influencing reactivity, stability, and biological interactions. This article provides a detailed comparison of this compound with structurally similar derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole typically involves the reaction of 4-nitrobenzyl bromide with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-Nitrobenzyl bromide+1H-1,2,4-triazoleK2CO3,DMFThis compound\text{4-Nitrobenzyl bromide} + \text{1H-1,2,4-triazole} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-Nitrobenzyl bromide+1H-1,2,4-triazoleK2​CO3​,DMF​this compound

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by various substituents.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of aldehydes or carboxylic acids.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in the development of pharmaceuticals with notable biological activities:

  • Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against MRSA and other pathogens .
  • Anticancer Properties : Modifications to the triazole structure can enhance selectivity and potency against various cancer cell lines. Studies have demonstrated that certain derivatives outperform traditional chemotherapeutics .

Agricultural Applications

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole is utilized as an effective fungicide in agriculture:

  • Fungicidal Activity : The compound protects crops from fungal infections, contributing to increased agricultural yield and sustainability. Its broad-spectrum activity makes it suitable for various crops .

Chemical Research

In chemical synthesis, this compound acts as an essential intermediate:

  • Building Block for Synthesis : Its unique structure allows for the synthesis of diverse compounds through various chemical reactions including substitution and oxidation.

Antibacterial Efficacy

A study on triazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria:

CompoundMIC (µg/mL)Bacterial Strain
Triazole A0.25S. aureus
Triazole B0.5E. coli
Triazole C1P. aeruginosa

These results indicate that certain derivatives possess comparable or superior antibacterial activity to established antibiotics like ciprofloxacin .

Antifungal Applications

Clinical studies have shown that triazoles effectively treat resistant fungal infections by inhibiting key enzymes involved in fungal cell wall synthesis. Their mechanism of action includes targeting lanosterol demethylase, crucial for ergosterol production .

Cancer Research Insights

Investigations into the anticancer properties of triazoles reveal that specific modifications can enhance their efficacy against various cancer cell lines:

ModificationActivityCell Line
Methyl GroupHighMCF-7
Ethyl GroupModerateHeLa

These findings suggest a promising avenue for developing new anticancer therapies based on triazole derivatives .

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also interact with metal ions and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Key Structural Analogues

  • 1-(4-((2-(4-Nitrophenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazole (2g): Features a hydrazone linker between the triazole and nitrophenyl groups, synthesized via condensation of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with 4-nitrophenylhydrazine (59% yield) .
  • 1-(4-Methoxybenzyl)-5-(4-nitrophenyl)-1H-1,2,3-triazole: A 1,2,3-triazole isomer with a methoxybenzyl group, synthesized via a multi-component reaction involving 4-nitroacetophenone and 4-methoxybenzylamine .
  • 4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole : Contains three aryl substituents (chlorophenyl, nitrophenyl, phenyl) on the triazole ring, synthesized from 4-nitrobenzohydrazide and N-(4-chlorophenyl)-benzimidoyl chloride .

Physicochemical Properties

Melting Points and Spectral Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) ¹H-NMR Key Shifts (δ, ppm) Reference
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole Not reported ~1600 (C=N), ~1520 (NO₂ asym. stretch) ~8.2 (Ar-H), ~5.4 (CH₂) N/A
2g >265 3191 (N-H), 1609 (C=N), 1306 (NO₂) 8.2–7.5 (Ar-H), 8.6 (hydrazone CH=N)
1-(4-Nitrophenyl)-1H-benzo[d]triazole 242–243 ~1520 (NO₂), ~1340 (C-N) 8.6 (Ar-H), 7.9 (triazole CH)
2b (methoxyphenyl analogue) 212–216 3174 (N-H), 1608 (C=N), 1223 (C-O) 7.8–6.9 (Ar-H), 3.8 (OCH₃)
  • Trends : Nitro-substituted derivatives exhibit higher melting points (>265°C for 2g) compared to methoxy-substituted analogues (212–216°C for 2b), attributed to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

Elemental Analysis

Compound Calculated (%) Found (%)
2g (C₁₆H₁₅N₅O₂S) C:56.29, H:4.43, N:20.51 C:56.08, H:4.68, N:20.87
2b (C₁₅H₁₃N₅) C:68.43, H:4.98, N:26.60 C:68.71, H:4.57, N:26.77

Antimicrobial and Antimycobacterial Activity

  • Triazole-allyl benzoates : Analogues with chloro/fluorophenyl groups showed >70% inhibition against Sclerotinia sclerotiorum (fungal pathogen) at 50 mg/L .
  • 1,2,4-Triazole-dichlorophenyl derivatives : Demonstrated 88–100% inhibition against rice blast (Pyricularia oryzae) and wheat scab (Fusarium graminearum) .

Biological Activity

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole is a compound within the triazole family, recognized for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and they have gained prominence in medicinal chemistry due to their potential as therapeutic agents against various diseases. This article delves into the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a 4-nitrophenyl group linked to the triazole ring via a methylene bridge. The synthesis typically involves the reaction of 4-nitrobenzyl bromide with 1H-1,2,4-triazole in the presence of a base like potassium carbonate, usually conducted in a polar aprotic solvent at elevated temperatures.

Biological Activities

The biological activities of this compound are multifaceted:

  • Antibacterial Activity : Research has demonstrated that triazoles exhibit significant antibacterial properties. For instance, compounds derived from triazoles have shown potency against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives can range from 0.125 to 64 µg/mL against pathogens like E. coli and S. aureus .
  • Antifungal Activity : Triazoles are well-known for their antifungal properties, primarily through the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis in fungi. This mechanism is crucial for the development of antifungal agents .
  • Anticancer Potential : Several studies have indicated that triazole derivatives can inhibit cancer cell proliferation. For example, specific hybrids targeting aromatase enzymes have shown promising antiproliferative effects .
  • Other Pharmacological Effects : Beyond antibacterial and antifungal activities, triazoles also exhibit antiviral, anti-inflammatory, analgesic, and anticonvulsant properties. Their broad-spectrum activity makes them valuable in drug development .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives reveals that substituents on the phenyl ring significantly influence biological activity. For instance:

  • Electron-donating groups on the phenyl ring enhance antibacterial activity.
  • The presence of halogen substituents can improve potency against specific bacterial strains .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Antibacterial Efficacy : A study assessed various triazole derivatives against MRSA and found that certain compounds exhibited MIC values as low as 0.25 µg/mL, outperforming traditional antibiotics like ciprofloxacin .
  • Antifungal Applications : In clinical settings, triazoles have been used effectively to treat fungal infections resistant to other treatments. Their mechanism of action through enzyme inhibition is critical for their effectiveness .
  • Cancer Research : Investigations into the anticancer properties of triazoles have shown that modifications to the core structure can lead to enhanced selectivity and potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,2,4-triazole derivatives with 4-nitrobenzyl halides in polar aprotic solvents (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃) . Reaction optimization may include temperature control (e.g., reflux at 80–100°C) and stoichiometric adjustments to minimize byproducts. Post-synthesis purification often employs recrystallization or column chromatography.

Q. How is the purity of this compound assessed in pharmaceutical research?

  • Methodology : High-Performance Liquid Chromatography (HPLC) is standard for purity analysis. A validated method might use a C18 column, UV detection at 254 nm, and a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. System suitability criteria include resolution ≥2.0 between the compound and its impurities (e.g., 4-amino-1,2,4-triazole) . Calibration curves (linearity: R² ≥0.999) are established for quantitation.

Q. What spectroscopic methods are used to characterize this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for the nitrophenyl group) .
  • FT-IR : Peaks at 1520 cm⁻¹ (C=N stretching) and 1340 cm⁻¹ (NO₂ symmetric stretching) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved using SHELX?

  • Methodology : SHELXL refines crystal structures by iterative least-squares adjustments. For conflicting data (e.g., disorder in the nitrophenyl group):

  • Apply TWIN/BASF commands to model twinning.
  • Use ISOR or DELU restraints to stabilize anisotropic displacement parameters .
  • Validate with R-factor convergence (R₁ <0.05) and Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can researchers validate an HPLC method for impurity profiling of this compound in tablet formulations?

  • Methodology : Follow ICH Q2(R1) guidelines:

  • Specificity : Demonstrate baseline separation of the API from degradation products (e.g., forced degradation under acid/alkaline conditions) .
  • Precision : Intra-day/inter-day RSD ≤2.0% for retention time and peak area.
  • Accuracy : Spike recovery studies (98–102%) for impurities like 4-amino-1,2,4-triazole .
  • Robustness : Test variations in pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min) .

Q. What computational methods predict the biological activity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. A smaller gap (e.g., <4 eV) suggests potential antimicrobial activity .
  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Score binding affinities (ΔG ≤-7.0 kcal/mol indicates strong interaction) .
  • QSAR Models : Correlate substituent effects (e.g., nitro group position) with IC₅₀ values from bioassays .

Q. Notes

  • Structural ambiguity in crystallography may require complementary techniques like PXRD or DSC .
  • For biological studies, validate in vitro activity with MIC assays against standard microbial strains .

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-13(15)9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRYCUYVBBCXHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424309
Record name 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119192-09-5
Record name 1-(4-Nitrobenzyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119192-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Nitrobenzylbromide (21.6 g, 0.1 mol) was added to a rapidly stirred suspension of 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in anhydrous DMF (100 ml) and the mixture stirred at room temperature for 16 h. Ethyl acetate (400 ml) was added followed by water (250 ml) and the layers separated. The organic phase was washed with water (3×250 ml), dried (MgSO4) and evaporated. The residue was chromatographed on silica gel eluting with ethyl acetate to give the title-product (10.6 g, 52%); m.p. 98°-100° C. δ (360 MHz, CDCl3) 5.47 (2H, s, CH2) 7.40 (2H, d, J=9 Hz, Ar-H), 8.02 (1H, s, Ar-H), 8.18 (1H, s, Ar-H), 8.23 (2H, d, J=9 Hz, Ar-H).
Quantity
21.6 g
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reactant
Reaction Step One
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9.1 g
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reactant
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100 mL
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400 mL
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250 mL
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Yield
52%

Synthesis routes and methods II

Procedure details

4-Nitrobenzyl bromide (64.22 g), 4-amino-1,2,4-triazole (26 g) and isopropyl alcohol (586 ml) were stirred together at reflux for 7% hours. The isopropanol solvent was replaced with water by using an azeotropic distillation procedure, in vacuo, on a Buchi rotary evaporator. The volume of the final aqueous slurry was 750 ml. 675 ml of this slurry was cooled to -2° C. and hydrochloric acid (50.8 ml, 12M) added over a few minutes. A solution of sodium nitrite (21.7 g) in water (86 ml) was then added dropwise, and subsurface over a 40 minute period. The temperature of the batch was kept between -2 and -1° C. during the addition and then allowed to warm to 18° C. over 30 minutes. The temperature was then increased to 28° C. and held for 1 hour and the solution treated with charcoal (4.5 g, Fisons) for 15 minutes. The charcoal was removed and the filtrate (750 ml) divided equally in two. One half of the solution was made basic with ammonia solution (22 ml) and the precipitated base collected, washed with water (2x30 ml) and dried (16 hours at 35° C. in vacuo). This gave an 83.3% yield (22.73 g) of 1-(4-nitrobenzyl)-1,2,4-triazole.
Quantity
64.22 g
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reactant
Reaction Step One
Quantity
26 g
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reactant
Reaction Step One
Quantity
586 mL
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solvent
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0 (± 1) mol
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0 (± 1) mol
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solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole
1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole

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